molecular formula C18H20ClNO3 B5184666 3-butoxy-N-(5-chloro-2-methoxyphenyl)benzamide

3-butoxy-N-(5-chloro-2-methoxyphenyl)benzamide

Cat. No.: B5184666
M. Wt: 333.8 g/mol
InChI Key: IDXZEIDJNAMZIK-UHFFFAOYSA-N
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Description

3-butoxy-N-(5-chloro-2-methoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butoxy group, a chloro group, and a methoxy group attached to a benzamide core

Properties

IUPAC Name

3-butoxy-N-(5-chloro-2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-3-4-10-23-15-7-5-6-13(11-15)18(21)20-16-12-14(19)8-9-17(16)22-2/h5-9,11-12H,3-4,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXZEIDJNAMZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(5-chloro-2-methoxyphenyl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of an appropriate amine with a benzoyl chloride derivative.

    Introduction of the Butoxy Group: The butoxy group is introduced via an etherification reaction, where an alcohol reacts with the benzamide under basic conditions.

    Chlorination and Methoxylation: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions, using reagents such as chlorine gas and methanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of 3-butoxy-N-(5-chloro-2-methoxyphenyl)benzamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(5-chloro-2-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Substituted benzamides with different functional groups replacing the chloro group.

Scientific Research Applications

3-butoxy-N-(5-chloro-2-methoxyphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-butoxy-N-(5-chloro-2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide
  • 3-methoxyphenylboronic acid
  • 5-chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide

Uniqueness

3-butoxy-N-(5-chloro-2-methoxyphenyl)benzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butoxy group, in particular, may enhance its lipophilicity and influence its interaction with biological membranes and targets.

This detailed article provides a comprehensive overview of 3-butoxy-N-(5-chloro-2-methoxyphenyl)benzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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